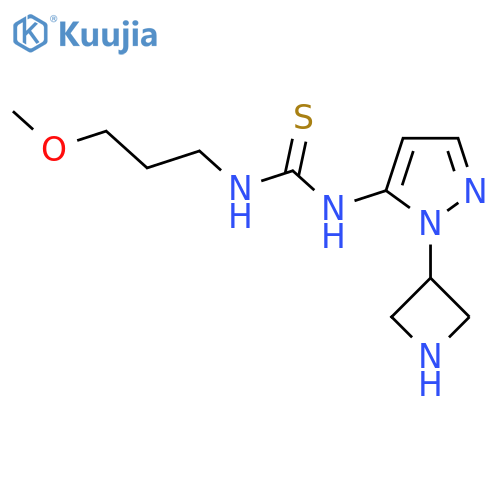Cas no 2137608-53-6 (1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea)

2137608-53-6 structure
商品名:1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea
1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea
- EN300-1131120
- 2137608-53-6
- 1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
-
- インチ: 1S/C11H19N5OS/c1-17-6-2-4-13-11(18)15-10-3-5-14-16(10)9-7-12-8-9/h3,5,9,12H,2,4,6-8H2,1H3,(H2,13,15,18)
- InChIKey: FAQRPPPZZDBMAM-UHFFFAOYSA-N
- ほほえんだ: S=C(NCCCOC)NC1=CC=NN1C1CNC1
計算された属性
- せいみつぶんしりょう: 269.13103142g/mol
- どういたいしつりょう: 269.13103142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131120-0.25g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 0.25g |
$1012.0 | 2023-10-26 | |
| Enamine | EN300-1131120-0.5g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 0.5g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1131120-10.0g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 10g |
$4729.0 | 2023-05-24 | ||
| Enamine | EN300-1131120-5.0g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 5g |
$3189.0 | 2023-05-24 | ||
| Enamine | EN300-1131120-0.05g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 0.05g |
$924.0 | 2023-10-26 | |
| Enamine | EN300-1131120-0.1g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 0.1g |
$968.0 | 2023-10-26 | |
| Enamine | EN300-1131120-2.5g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 2.5g |
$2155.0 | 2023-10-26 | |
| Enamine | EN300-1131120-1.0g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 1g |
$1100.0 | 2023-05-24 | ||
| Enamine | EN300-1131120-1g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 1g |
$1100.0 | 2023-10-26 | |
| Enamine | EN300-1131120-5g |
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea |
2137608-53-6 | 95% | 5g |
$3189.0 | 2023-10-26 |
1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
2137608-53-6 (1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
